REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:11]([O-])=O)=[N:4][CH:5]=[C:6]([C:8]([CH3:10])=[CH2:9])[CH:7]=1>C(O)C.[Pd]>[CH:8]([C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([NH2:11])=[N:4][CH:5]=1)([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)C(=C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a H-cube flow hydrogenator (settings: 20° C., 1 bar, 1 mL/min flow rate)
|
Type
|
CONCENTRATION
|
Details
|
concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C(=NC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |